molecular formula C20H14F2N4OS2 B11501290 N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11501290
M. Wt: 428.5 g/mol
InChI Key: ZNJUOJKDGNEOAA-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • Triazole core: Substituted at the 4-position with a 4-fluorophenyl group and at the 5-position with a thiophen-2-yl moiety.
  • Sulfanyl bridge: Connects the triazole to an acetamide group.
  • Acetamide group: N-linked to a 4-fluorophenyl ring.

Properties

Molecular Formula

C20H14F2N4OS2

Molecular Weight

428.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[4-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H14F2N4OS2/c21-13-3-7-15(8-4-13)23-18(27)12-29-20-25-24-19(17-2-1-11-28-17)26(20)16-9-5-14(22)6-10-16/h1-11H,12H2,(H,23,27)

InChI Key

ZNJUOJKDGNEOAA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and thiophene groups. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted fluorophenyl compounds.

Scientific Research Applications

Pharmaceutical Applications

N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its potential as an antitumor agent . The presence of the triazole ring is particularly significant due to its ability to interact with various biological targets.

Case Study: Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit promising anticancer properties. A study demonstrated that derivatives of triazole compounds showed significant cytotoxicity against cancer cell lines, suggesting that this compound could be optimized for similar applications .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. The thiophene and triazole components are known to enhance the interaction with microbial targets.

Research Findings

A study on related compounds indicated that modifications in the thiophene and triazole structures led to increased antimicrobial efficacy against various pathogens . This suggests that this compound could be explored for developing new antimicrobial agents.

Material Science Applications

The electronic properties imparted by the fluorinated phenyl groups make this compound suitable for applications in organic electronics.

Example: Organic Photovoltaics

Research has shown that fluorinated compounds can enhance the efficiency of organic photovoltaics by improving charge transport properties. The incorporation of this compound into polymer matrices could lead to improved performance in solar cells .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The triazole ring’s substitution pattern critically influences bioactivity. Key analogs and their differences are summarized below:

Compound (Reference) R1 (Triazole 4-position) R2 (Triazole 5-position) Acetamide Substituent Notable Properties/Activity
Target Compound 4-Fluorophenyl Thiophen-2-yl 4-Fluorophenyl High lipophilicity; potential metabolic stability
N-(4-Fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-... 4-Methyl 3-Methylphenyl 4-Fluorophenyl Reduced electron-withdrawing effects; may lower receptor affinity
2-{[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-... (7h) 4-Chlorophenyl p-Tolylaminomethyl - Chlorine’s stronger electron-withdrawal vs. fluorine; possible enhanced binding
VUAA-1 (Orco agonist) 4-Ethyl Pyridin-3-yl 4-Ethylphenyl Agonist for insect olfactory receptors; pyridine enhances polarity
KA3 (Antimicrobial derivative) Pyridin-4-yl Substituted aryl carbamoyl Varied Electron-withdrawing groups improve antimicrobial activity

Key Observations :

  • The target compound’s dual fluorophenyl groups may synergize for stronger binding than methyl or ethyl analogs .
  • Heterocyclic R2 groups : Thiophene (target) offers greater lipophilicity than pyridine (VUAA-1) or furan (), favoring membrane penetration but possibly reducing aqueous solubility .
  • Bulkier substituents: tert-Butyl () or p-tolylaminomethyl () may introduce steric hindrance, limiting target engagement compared to the compact fluorophenyl-thiophene combination in the target compound.

Acetamide Modifications

The acetamide group’s substitution influences solubility and target specificity:

  • 4-Fluorophenyl (Target) : Balances lipophilicity and moderate polarity. Fluorine’s small size avoids steric clashes in binding pockets.
  • 4-Acetylphenyl () : Acetyl group increases polarity and solubility but may reduce blood-brain barrier penetration .
  • 2-(Trifluoromethyl)phenyl () : Trifluoromethyl enhances metabolic resistance but adds significant bulk .

Biological Activity

N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that integrates a 1,2,4-triazole core with a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H21F2N6O3SC_{27}H_{21}F_2N_6O_3S with a molecular weight of 630.68 g/mol . The compound features a triazole ring known for its diverse biological properties.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The triazole moiety is crucial for the antifungal action against various pathogens. For instance, studies have shown that compounds containing the 1,2,4-triazole scaffold can effectively inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis, which is essential for fungal cell membrane integrity .

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameActivityTarget PathogenReference
FluconazoleEffectiveCandida albicans
N-(4-fluorophenyl) derivativeModerateAspergillus niger

Anticancer Potential

The incorporation of thiophene and triazole rings has been linked to anticancer activity. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain triazole derivatives exhibited IC50 values in the micromolar range against human breast cancer cell lines, indicating their potential as anticancer agents .

Case Study: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of various triazole derivatives on human cancer cell lines:

  • Compound A (similar structure) showed an IC50 of 27.3 μM against T47D cells.
  • Compound B demonstrated an IC50 of 43.4 μM against HCT116 colon carcinoma cells.

These findings suggest that modifications to the triazole structure can significantly enhance anticancer activity.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. The presence of fluorine atoms in the phenyl ring has been associated with increased potency due to improved lipophilicity and electronic properties. Additionally, the thiophene ring contributes to the overall stability and reactivity of the compound.

Table 2: Summary of SAR Findings

ModificationEffect on ActivityReference
Addition of FluorineIncreased potency
Thiophene IntegrationEnhanced stability

Q & A

Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

Methodological Answer: The compound is synthesized via nucleophilic substitution between a 1,2,4-triazole-3-thiol intermediate and a chloroacetamide derivative. Key steps include:

  • Reaction Conditions : Anhydrous potassium carbonate in dry acetone under reflux (24–48 hours) .
  • Purification : Recrystallization using ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Yield Optimization : Adjusting molar ratios (1:1.2 for thiol:chloroacetamide) and reaction time (monitored via TLC) .

Q. Table 1: Representative Synthesis Parameters

IntermediateReagentsSolventTime (h)Yield (%)
Triazole-3-thiolChloroacetamide, K₂CO₃Acetone24–4865–85
Final productEthanol recrystallization--90–95% purity

Q. What spectroscopic and analytical methods are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.6 ppm), thiophene (δ 6.8–7.4 ppm), and acetamide protons (δ 2.1–2.3 ppm). Triazole carbons appear at δ 150–160 ppm .
  • IR Spectroscopy : Confirm S–H absence (absence of ~2550 cm⁻¹) and presence of C=O (1680–1700 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, S content (±0.4% theoretical) .

Q. Table 2: Key Spectral Data (Compound 9e from )

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
4-Fluorophenyl7.64–7.37 (m)154.9 (C-F)-
Acetamide2.15 (s)165.8 (C=O)1685
Triazole-152.1 (C-S)-

Q. How are in vitro bioactivity assays designed for antimicrobial screening?

Methodological Answer:

  • Antibacterial/Antifungal Assays : Use agar diffusion (10–50 µg/mL) against S. aureus, E. coli, and C. albicans .
  • MIC Determination : Broth dilution (1–100 µg/mL) with ciprofloxacin/fluconazole as controls .
  • Data Interpretation : Compare zone of inhibition (mm) and MIC values to establish structure-activity trends .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved using SHELX software?

Methodological Answer:

  • Data Refinement : Use SHELXL for high-resolution datasets (R-factor < 0.05). For twinned crystals, apply TWIN/BASF commands .
  • Validation Tools : Check ADDSYM for missed symmetry and PLATON for solvent masking .
  • Case Study : A triazole derivative (similar structure) showed R-factor improvement from 0.12 to 0.06 after applying HKLF5 twinning correction .

Q. How do fluorophenyl substituents influence structure-activity relationships (SAR)?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine enhances triazole’s electron deficiency, improving binding to microbial targets (e.g., CYP51 in fungi) .

  • Comparative Data :
    Table 3: Fluorophenyl Impact on Activity

    CompoundSubstituentMIC (µg/mL, S. aureus)
    9c4-Bromophenyl12.5
    9e4-Fluorophenyl6.25
    9f4-Bromo/4-Fluoro3.12

Q. How to address contradictions in biological data (e.g., antimicrobial vs. antiplatelet activity)?

Methodological Answer:

  • Target Specificity Assays : Use kinase profiling (e.g., GPR-17 inhibition ) to rule off-target effects.
  • Validation : Repeat assays with purified enzyme targets (e.g., tyrosinase for triazoles ).
  • Case Study : A triazole-acetamide derivative showed 80% antiplatelet activity at 10 µM but no antimicrobial effect, suggesting divergent mechanisms .

Q. What computational strategies predict binding modes for triazole-acetamide derivatives?

Methodological Answer:

  • Docking Tools : AutoDock Vina with homology models (e.g., mushroom tyrosinase PDB: 2Y9X) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess triazole-thiophene flexibility .
  • Output Analysis : Ligand efficiency metrics (e.g., ΔG < -8 kcal/mol) correlate with IC₅₀ values .

Q. How to overcome solubility challenges in formulation?

Methodological Answer:

  • Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vivo studies .
  • Prodrug Design : Introduce phosphate esters at the acetamide group (improves aqueous solubility 10-fold) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .

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